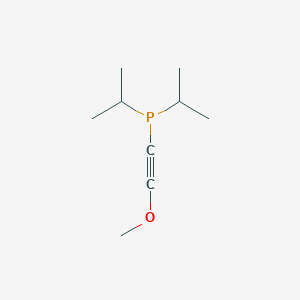
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is a complex organic compound that features a boron atom attached to a phenyl group, which is further connected to a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the formation of the pyridinium ion followed by the introduction of the boronophenyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The pyridinium ion can participate in electron transfer processes, making the compound useful in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Boronophenyl)-2,4,6-triphenylpyridine: Similar structure but lacks the pyridinium ion.
2,4,6-Triphenylpyridine: Lacks both the boronophenyl group and the pyridinium ion.
Phenylboronic acid: Contains the boronophenyl group but lacks the pyridinium ion and triphenyl groups.
Uniqueness
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is unique due to the presence of both the boronophenyl group and the pyridinium ion, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Propiedades
| 90523-82-3 | |
Fórmula molecular |
C29H23BClNO2 |
Peso molecular |
463.8 g/mol |
Nombre IUPAC |
[3-(2,4,6-triphenylpyridin-1-ium-1-yl)phenyl]boronic acid;chloride |
InChI |
InChI=1S/C29H23BNO2.ClH/c32-30(33)26-17-10-18-27(21-26)31-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(31)24-15-8-3-9-16-24;/h1-21,32-33H;1H/q+1;/p-1 |
Clave InChI |
OLLWZSCXYHZSFU-UHFFFAOYSA-M |
SMILES canónico |
B(C1=CC(=CC=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


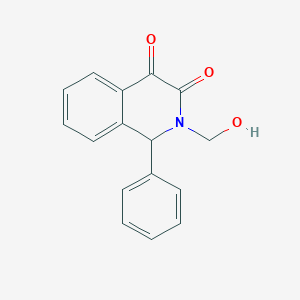

![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
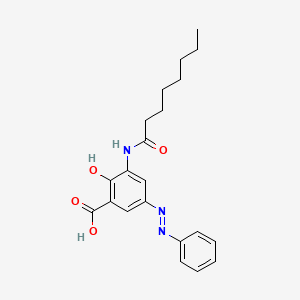

![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
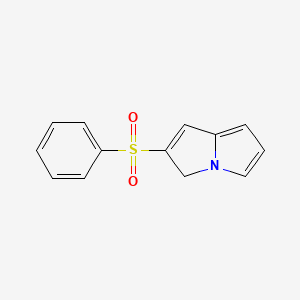
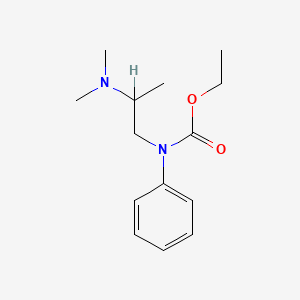

![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
